N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-13(11-2-7-19-9-11)15-4-6-16-5-1-10-3-8-20-12(10)14(16)18/h1,3,5,8,11H,2,4,6-7,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHUYTGQKRBBFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a furo[2,3-c]pyridine derivative with an appropriate ethylamine and tetrahydrofuran-3-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like cyclization, oxidation, and amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furo[2,3-c]pyridine moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce various reduced forms of the original compound.
Scientific Research Applications
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
a. Furopyridine vs. Thienopyran Derivatives describes ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate, which replaces the furopyridine core with a thienopyran system.
b. Furo[2,3-c]pyridine vs. Furo[2,3-b]pyridine highlights 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide. The [2,3-b] positional isomer shifts the oxygen atom, modifying the compound’s dipole moment and hydrogen-bonding capacity. Such differences can influence target binding; for example, [2,3-b] derivatives may exhibit stronger interactions with hydrophobic enzyme pockets .
Substituent Analysis
a. Carboxamide Linkages
- Compound: N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydrofuran-2-carboxamide uses a propyl linkage and a quinazoline core. The longer propyl chain may enhance solubility but reduce metabolic stability due to increased vulnerability to oxidative enzymes .
b. Functional Group Variations
- Trifluoroethylamino Groups: ’s compound includes a trifluoroethylamino group, which enhances electron-withdrawing effects and metabolic resistance compared to the simpler ethyl chain in the target compound .
- Tetrahydrofuran vs. Tetramethylisouronium : ’s synthesis employs tetramethylisouronium hexafluorophosphate, a coupling reagent, highlighting the role of tetrahydrofuran as a solvent in carboxamide formation. This underscores the target compound’s stability under standard reaction conditions .
Structural and Functional Comparison Table
Research Implications and Gaps
Future studies should focus on:
- Synthetic Optimization : Leveraging methods from and for scalable production.
- Structure-Activity Relationships (SAR) : Comparing the target’s [2,3-c]pyridine core with [2,3-b] isomers () to elucidate positional effects on bioactivity.
- Pharmacokinetic Profiling : Assessing how the ethyl-THF-carboxamide moiety influences absorption and clearance relative to propyl-linked analogs ().
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide, and how can reaction conditions be optimized?
- Answer : The compound’s core structure suggests synthetic strategies involving condensation of furopyridine intermediates with tetrahydrofuran-carboxamide derivatives. For example, analogous pyrrolopyridine derivatives are synthesized via acid/base-catalyzed condensation (e.g., coupling pyrrolopyridine moieties with isoxazole intermediates under controlled pH) . Key steps include:
- Intermediate preparation : Activation of the furopyridine core (e.g., via oxidation or halogenation) to enable nucleophilic substitution.
- Coupling : Use of carbodiimide-based reagents (e.g., DCC) or Mitsunobu conditions to attach the tetrahydrofuran-carboxamide group .
- Optimization : Adjusting solvent polarity (e.g., THF or DMF), temperature (70–100°C), and stoichiometry to maximize yield (≥80%) and minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?
- Answer :
- NMR : and NMR confirm the furopyridine ring (aromatic protons at δ 6.8–7.5 ppm) and tetrahydrofuran carboxamide (amide NH at δ 8.2–8.5 ppm, carbonyl at ~170 ppm) .
- IR : Stretching frequencies for amide C=O (~1650 cm) and furan C-O-C (~1250 cm) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] peak matching theoretical mass) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Answer :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Test against bromodomains (BRD4) or kinases via fluorescence polarization assays, given structural similarities to pyrrolopyridine inhibitors .
- Solubility : Measure logP values using shake-flask methods or HPLC to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency and selectivity?
- Answer :
- Core modifications : Introduce substituents (e.g., halogens, methyl groups) to the furopyridine ring to enhance hydrophobic interactions with target proteins .
- Side-chain variation : Replace the tetrahydrofuran group with other heterocycles (e.g., piperidine or morpholine) to optimize solubility and binding kinetics .
- Data-driven design : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with BRD4 or other targets, followed by synthesis of top-scoring analogs .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Answer :
- Assay validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence assays) to rule out false positives/negatives .
- Metabolic stability : Test compound stability in liver microsomes; discrepancies may arise from rapid degradation in certain assays .
- Cellular context : Account for cell-specific uptake (e.g., efflux pumps in multidrug-resistant lines) by measuring intracellular concentrations via LC-MS .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Answer :
- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 inhibition .
- MD simulations : Perform 100-ns simulations in explicit solvent to analyze conformational stability and ligand-protein binding dynamics .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities for target prioritization .
Q. How can salt or co-crystal formulations enhance the compound’s physicochemical properties?
- Answer :
- Salt formation : React with HCl or trifluoroacetic acid to improve aqueous solubility (e.g., >10 mg/mL in PBS) .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) via slurry methods to enhance thermal stability and dissolution rates .
- Characterization : Use PXRD and DSC to confirm salt/co-crystal formation and stability under accelerated conditions (40°C/75% RH) .
Methodological Considerations
Q. What strategies mitigate synthetic challenges such as low yields or undesired byproducts?
- Answer :
- Byproduct identification : Use LC-MS or NMR (if fluorinated intermediates) to trace impurities and adjust reaction conditions .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce reaction time and improve regioselectivity .
- Purification : Employ reverse-phase C18 chromatography (acetonitrile/water gradients) for high-purity isolation (>95%) .
Q. What in vivo models are appropriate for evaluating efficacy and toxicity?
- Answer :
- Xenograft models : Use immunocompromised mice (e.g., NOD/SCID) implanted with patient-derived tumors to assess tumor growth inhibition .
- Toxicokinetics : Monitor plasma levels (C, AUC) and organ histopathology in rodents to define therapeutic windows .
- Metabolite profiling : Identify major metabolites via UPLC-QTOF to anticipate off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
